Pentyl (butoxymethyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
782505-03-7 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
pentyl N-(butoxymethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-3-5-7-9-15-11(13)12-10-14-8-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
CSTQEUJQBLQFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NCOCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentyl Butoxymethyl Carbamate and Analogues
Phosgene-Free and Environmentally Conscious Approaches to Carbamate (B1207046) Synthesis
The development of phosgene-free methods for carbamate synthesis is a primary goal in green chemistry to mitigate the high toxicity and environmental hazards associated with phosgene (B1210022) and its derivatives. nih.govscribd.comresearchgate.net These approaches often utilize readily available, less hazardous starting materials and aim for high atom economy and waste reduction.
Carbon Dioxide Fixation Strategies in Urethane (B1682113) Formation
Carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock, presents an attractive alternative to phosgene for carbamate and urethane synthesis. researchgate.netorganic-chemistry.org The chemical fixation of CO₂ into valuable chemicals is a key area of green chemistry research.
One prominent strategy involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This method allows for the direct synthesis of carbamates under relatively mild conditions. For instance, various carbamates can be synthesized from primary amines, CO₂, and an alkyl halide using cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF. organic-chemistry.org This approach offers the advantage of avoiding N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org
Another approach involves the reaction of amines and alcohols with carbon dioxide. While the direct reaction often results in poor yields, catalytic systems can significantly improve efficiency. organic-chemistry.org For example, the use of Si(OMe)₄ as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO₂ capture agent and catalyst enables the direct conversion of low-concentration CO₂ into carbamates. organic-chemistry.org
The synthesis of polyurethanes, which are polymeric forms of urethanes (carbamates), has also benefited from CO₂ fixation strategies. organic-chemistry.orgnih.gov Polyether carbonate polyols and polycarbonate polyols, key precursors for polyurethanes, can be produced by the reaction of CO₂ with epoxides in the presence of a catalyst. organic-chemistry.org This method provides a more sustainable route to these important polymers.
A summary of representative conditions for CO₂ fixation in carbamate synthesis is presented in Table 1.
Table 1: Examples of Carbon Dioxide Fixation in Carbamate Synthesis
| Amine/Alcohol Substrate | CO₂ Source | Catalyst/Reagent | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|
| Various Primary Amines | Gaseous CO₂ | Cesium Carbonate, TBAI | DMF | Good to Excellent | organic-chemistry.org |
| Various Amines | Gaseous CO₂ | Si(OMe)₄, DBU | Not specified | Not specified | organic-chemistry.org |
Green Chemistry Protocols for Carbamate Preparation
Green chemistry principles guide the development of environmentally benign synthetic methods. For carbamate synthesis, this includes the use of non-toxic reagents, renewable resources, and solvent-free or aqueous reaction conditions. nih.govacs.orgnih.gov
One such protocol involves the ring-opening of cyclic carbonates with unprotected α-amino acids in water. acs.org This method allows for the synthesis of functionally dense carbamates at room temperature with short reaction times, often yielding products in excellent yields without the need for further purification. acs.org
Another green approach is the use of urea as an eco-friendly carbonyl source for the synthesis of primary carbamates from alcohols. researchgate.net Indium triflate has been shown to catalyze this reaction, converting various linear, branched, and cyclic alcohols into the corresponding carbamates in good to excellent yields. researchgate.net
The development of solvent-free methodologies further enhances the green credentials of carbamate synthesis. A simple and efficient solvent-free method for preparing primary carbamates involves the reaction of sodium cyanate, a phenol or alcohol, and trichloroacetic acid (TCA). nih.govnih.gov This protocol offers high yields and purity of the desired carbamate products. nih.govnih.gov
Catalytic Approaches in Butoxymethylcarbamate Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. Various catalytic systems, including those based on transition metals, organocatalysts, and polymer-supported catalysts, have been successfully applied to the synthesis of carbamates.
Transition Metal-Catalyzed Pathways for Carbamate Formation (e.g., Palladium-mediated reactions, Lanthanide Catalysis)
Transition metal catalysts have proven to be highly effective in facilitating the formation of C-N bonds, a key step in carbamate synthesis. nih.govdoi.org
Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile for the synthesis of N-aryl carbamates. An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This reaction proceeds via the in situ formation of an aryl isocyanate, which is then trapped by the alcohol to yield the carbamate. This methodology is compatible with a wide range of primary, secondary, and sterically hindered alcohols, as well as phenols. The use of aryl triflates as electrophiles expands the substrate scope and allows for the use of reactive nucleophiles like benzyl alcohol.
Palladium catalysts can also be used in carbonylation reactions to produce carbamic acid derivatives. For example, carbamic acid ester derivatives can be prepared by the reaction of specific carbamic ester compounds with carbon monoxide and water in the presence of a palladium catalyst.
Lanthanide Catalysis: Lanthanide metal complexes have also been employed as catalysts for carbamate synthesis. For example, the catalytic formation of 1,1-dimethyl-2-oxopropyl-N,N-dialkylcarbamates can be achieved from a secondary amine, 2-methyl-3-butyn-2-ol, and carbon dioxide using lanthanide catalysts such as CeCl₃, PrCl₃·6H₂O, NdCl₃·6H₂O, and GdCl₃. Acetonitrile (B52724) has been found to be the most effective solvent for this transformation, leading to the highest yields.
A comparative overview of these catalytic systems is provided in Table 2.
Table 2: Transition Metal-Catalyzed Synthesis of Carbamate Analogues
| Catalyst System | Substrates | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Palladium/Ligand | Aryl Chlorides/Triflates, Sodium Cyanate, Alcohols | In situ isocyanate formation, broad alcohol scope | N-Aryl Carbamates | |
| Palladium | Carbamate Precursors, CO, H₂O | Carbonylation reaction | Carbamate Derivatives |
Organocatalytic Systems in Carbamic Acid Derivative Production
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and offers a metal-free alternative for carbamate formation. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, are particularly effective.
One notable example is the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide, facilitated by a bifunctional organocatalyst. This catalyst is designed to stabilize the carbamic acid intermediate and activate it for subsequent enantioselective carbon-oxygen bond formation.
Chiral pyrrolidine-carbamate based organocatalysts have been developed and shown to be highly efficient in asymmetric Michael additions, demonstrating the potential of carbamate moieties within the catalyst structure itself. These catalysts can be synthesized from readily available starting materials like L-prolinol.
Polymer-Supported Catalysts in Sustainable Carbamate Synthesis
The immobilization of catalysts on solid supports, such as polymers, offers significant advantages in terms of catalyst recovery, reusability, and purification of the final product, aligning with the principles of sustainable chemistry.
A practical protocol for the synthesis of organic carbamates has been developed using a polymer-supported base, specifically 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU). This catalyst is employed in the three-component coupling reaction of CO₂, amines, and alkyl halides under mild conditions (1 atm of CO₂, room temperature). The use of the polymer-supported catalyst allows for easy separation from the reaction mixture by simple filtration, and the catalyst can be reused multiple times without a significant loss of activity.
The versatility of polymer-supported catalysts extends to various other transformations relevant to carbamate synthesis. For instance, polymer-supported ruthenium catalysts have been used for metathesis reactions, while polymer-supported copper complexes can catalyze the fixation of carbon dioxide into cyclic carbonates.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Pentyl (butoxymethyl)carbamate |
| Phosgene |
| Carbon dioxide |
| Cesium carbonate |
| Tetrabutylammonium iodide (TBAI) |
| Si(OMe)₄ |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Polyether carbonate polyols |
| Polycarbonate polyols |
| Epoxides |
| α-Amino acids |
| Urea |
| Indium triflate |
| Sodium cyanate |
| Trichloroacetic acid (TCA) |
| Palladium |
| Aryl chlorides |
| Aryl triflates |
| Benzyl alcohol |
| Carbon monoxide |
| Lanthanide |
| 2-Methyl-3-butyn-2-ol |
| Acetonitrile |
| L-prolinol |
| Polystyrene |
| Ruthenium |
Protecting Group Strategies Involving the Carbamate Moiety
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone for achieving desired molecular complexity. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Carbamates are a widely employed class of protecting groups for amines due to their ability to be installed and removed under relatively mild conditions while remaining inert to a variety of reaction conditions. masterorganicchemistry.comchem-station.comorganic-chemistry.org The carbamate functional group effectively decreases the nucleophilicity of the amine nitrogen. masterorganicchemistry.com This section will explore the chemical reactivity of this compound when used as a protecting group and the subsequent strategies for its removal.
Chemical Reactivity of the this compound as a Protecting Group
The reactivity of the this compound protecting group is intrinsically linked to the electronic nature of the carbamate moiety. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which significantly reduces the nucleophilicity and basicity of the nitrogen. This delocalization makes the protected amine less likely to participate in undesired nucleophilic attacks or acid-base reactions.
The stability of the carbamate group is a key feature, rendering it robust under various synthetic transformations. Generally, carbamates are stable to a wide range of non-acidic and non-reductive conditions. The specific structure of this compound, featuring a butoxymethyl group attached to the nitrogen, introduces an acetal-like character. This moiety is expected to be stable under neutral and basic conditions.
However, the presence of the oxygen atom in the butoxymethyl group can influence the reactivity under acidic conditions. The ether linkage is susceptible to cleavage in the presence of strong acids, which is a common feature of N,O-acetals. This inherent reactivity informs the strategies that can be employed for its removal.
Deprotection Strategies for Carbamate Functional Groups
The removal of a protecting group, or deprotection, is a critical step in a synthetic sequence, and the choice of method depends on the stability of the protecting group and the presence of other functional groups in the molecule. For carbamates, several deprotection strategies have been developed, often tailored to the specific type of carbamate. Given the structure of this compound, its deprotection would likely be achieved under conditions that cleave the butoxymethyl group or the carbamate itself.
Commonly used carbamate protecting groups and their deprotection conditions provide a framework for predicting the behavior of this compound. For instance, the tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, such as with trifluoroacetic acid. masterorganicchemistry.com The carboxybenzyl (Cbz) group, on the other hand, is typically removed by catalytic hydrogenation. masterorganicchemistry.com The fluorenylmethyloxycarbonyl (Fmoc) group is notably labile to basic conditions. masterorganicchemistry.com
For this compound, acidic hydrolysis would be a primary consideration for deprotection. The N-butoxymethyl group is an N,O-acetal, which is known to be sensitive to acid. Treatment with a strong acid would likely protonate the ether oxygen, leading to cleavage of the butoxymethyl group and subsequent decarboxylation to release the free amine.
Alternatively, nucleophilic attack on the carbamate carbonyl could also be a viable deprotection pathway. A novel method for the nucleophilic deprotection of carbamates using 2-mercaptoethanol has been reported, which is effective for various carbamate types, including Cbz and Alloc, under milder conditions than traditional methods. organic-chemistry.orgresearchgate.net This approach could potentially be adapted for the cleavage of this compound, especially in substrates sensitive to harsh acidic or reductive conditions.
Table of Deprotection Methods for Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |
| Carboxybenzyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) masterorganicchemistry.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis organic-chemistry.orgresearchgate.net |
Elucidation of Reaction Mechanisms and Kinetics in Butoxymethylcarbamate Chemistry
Mechanistic Pathways of Urethane (B1682113) (Carbamate) Formation
The synthesis of carbamates, such as pentyl (butoxymethyl)carbamate, is fundamentally based on the reaction between an alcohol and an isocyanate. The investigation into the mechanism of this reaction is vital for controlling industrial processes and for a deeper understanding of chemical kinetics. kuleuven.beacs.org
The formation of a urethane bond is a classic example of nucleophilic addition. The reaction involves a nucleophilic attack from the oxygen atom of an alcohol on the electrophilic carbon atom of the isocyanate group (-N=C=O). researchgate.net The isocyanate group's reactivity is enhanced by the bending of the N=C=O angle in the transition state, which activates the carbon atom for the formation of a new carbon-oxygen bond. nih.gov
The general mechanism involves the following key steps:
The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the central carbon of the isocyanate.
Simultaneously or subsequently, the proton from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate.
Theoretical studies suggest that the nucleophilic addition occurs across the N=C bond of the isocyanate rather than the C=O bond. kuleuven.beacs.org This preference is not significantly affected by bulk solvent effects. kuleuven.be
The precise pathway of urethane formation has been a subject of considerable study, with evidence pointing towards both concerted and multi-step mechanisms. psiberg.comquora.com
Concerted Mechanism: In a concerted pathway, the breaking of the alcohol's O-H bond and the formation of the new C-O and N-H bonds occur simultaneously through a single transition state. psiberg.com This is often depicted as a cyclic transition state involving the alcohol and isocyanate molecules. Theoretical studies support a concerted nucleophilic addition across the N=C bond of the isocyanate. kuleuven.beacs.org
Multi-Step (Stepwise) Mechanism: A stepwise reaction involves the formation of one or more intermediates. psiberg.comquora.com For urethane synthesis, this could involve the initial nucleophilic attack to form a zwitterionic intermediate, which then undergoes a proton transfer to yield the final carbamate (B1207046) product. However, the existence of a distinct zwitterionic intermediate is debated.
Kinetic and theoretical studies have shown that the reaction mechanism can be more complex, often involving multiple alcohol molecules. kuleuven.beacs.org The participation of additional alcohol molecules can facilitate the proton transfer, creating a "multimolecular" mechanism that proceeds through a low-energy, six-centered transition state, which is structurally similar to a concerted pathway. kuleuven.benih.gov When an excess of isocyanate is present, a two-step mechanism involving an allophanate (B1242929) intermediate has also been proposed. nih.govresearchgate.net
| Mechanism Type | Key Features | Intermediates | Transition State |
|---|---|---|---|
| Concerted | Bond breaking and formation occur in a single step. psiberg.com | None. psiberg.com | A single, often cyclic, transition state. |
| Multi-Step (Stepwise) | Reaction proceeds through one or more distinct intermediate stages. psiberg.comquora.com | Potentially a zwitterionic intermediate; allophanate in isocyanate excess. nih.govresearchgate.net | Multiple transition states, one for each step. psiberg.com |
| Multimolecular | Involves the participation of additional alcohol molecules. kuleuven.beacs.org | None (proceeds via a super-system). | A single, low-energy, six- or eight-membered cyclic transition state. nih.gov |
The energy profile of the urethane formation reaction is defined by its transition states and any potential intermediates.
Transition States: A transition state is the highest energy point on a reaction coordinate, where bonds are partially broken and formed. psiberg.com For the uncatalyzed reaction between a single alcohol and isocyanate molecule, the activation energy barrier is quite high. nih.gov However, the incorporation of additional alcohol molecules into the transition state significantly lowers this barrier. nih.gov For example, a transition state involving two alcohol molecules and one isocyanate molecule features a complex hydrogen-bond network that facilitates proton transfer, leading to a much lower activation energy. nih.gov
Intermediates: Intermediates are species that exist in a potential energy well between reactants and products. psiberg.com While a simple zwitterionic intermediate is one possibility in a stepwise mechanism, other intermediates can play a role under specific conditions. In reactions with an excess of isocyanate, an allophanate can be formed as an intermediate. nih.govnih.gov This allophanate can then decompose to form the final urethane product and regenerate an isocyanate molecule. nih.gov The key step in this proposed pathway is a 1,3-hydrogen shift between the nitrogen atoms of the allophanate intermediate. nih.govresearchgate.net
Directed Metalation Group (DMG) Chemistry of O-Carbamates
Aryl O-carbamates are exceptionally powerful directed metalation groups (DMGs) in a reaction known as directed ortho-metalation (DoM). nih.govnih.govwikipedia.org This reaction provides a highly regioselective method for the functionalization of aromatic rings, where electrophiles are introduced exclusively at the position ortho to the carbamate group. wikipedia.org The O-carbamate, particularly the N,N-diethyl O-carbamate (-OCONEt2), is recognized as one of the strongest DMGs available. nih.govacs.orguwindsor.ca
The high regioselectivity of the DoM reaction is explained by the principle of Complex-Induced Proximity Effect (CIPE). nih.govbaranlab.org The mechanism proceeds through the formation of a pre-reaction complex between the O-carbamate and the organolithium reagent (e.g., n-butyllithium). wikipedia.org
The process can be outlined as follows:
The Lewis basic carbonyl oxygen of the O-carbamate group coordinates with the Lewis acidic lithium atom of the organolithium reagent. wikipedia.org
This coordination forms an intermediate complex that brings the basic alkyl group of the organolithium into close proximity with the proton at the ortho-position of the aromatic ring. nih.govwikipedia.org
This proximity facilitates the deprotonation of the ortho-carbon, leading to the formation of a stable aryllithium intermediate while the lithium remains coordinated to the carbamate. wikipedia.org
The resulting aryllithium species can then react with a wide range of electrophiles to yield a 1,2-disubstituted aromatic product. nih.gov
This CIPE model provides a clear rationale for why deprotonation occurs specifically at the ortho position, overriding other electronic or steric influences. baranlab.org
Kinetic studies of DoM reactions reveal a more complex picture than the simple CIPE model might suggest. The nature of the organolithium reagent in solution is a critical factor. Alkyllithiums like n-butyllithium exist as aggregates (e.g., tetramers or hexamers) in non-coordinating solvents. researchgate.netbaranlab.org
Key findings from kinetic and mechanistic studies include:
Role of Aggregates: The reactivity of the organolithium base is highly dependent on its state of aggregation. researchgate.net Coordinating additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used to break down these aggregates into more reactive monomers or dimers, thereby accelerating the metalation rate. uwindsor.cabaranlab.org
Mixed Aggregates: Kinetic analyses provide evidence for the formation of mixed dimers or other aggregates between the organolithium reagent and the lithiated product. nih.govacs.org Some studies on the lithiation of aryl O-carbamates mediated by lithium diisopropylamide (LDA) suggest that the reaction kinetics are influenced by the formation of mixed aggregates and autocatalysis, rather than a simple pre-lithiation complexation step. nih.govacs.org
Kinetic vs. Thermodynamic Control: The DoM reaction is typically performed under kinetic control at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net For instance, ortho-lithiated N,N-diethyl O-carbamates are stable at -78 °C but can rearrange at higher temperatures in a process known as the anionic ortho-Fries rearrangement. uwindsor.ca
While the CIPE model is a powerful qualitative tool, detailed kinetic studies indicate that the true mechanism is often more intricate, involving equilibria between various aggregate species. nih.govacs.org
| Factor | Influence on Directed Ortho-Metalation (DoM) | Example/Details |
|---|---|---|
| Directed Metalation Group (DMG) | Coordinates with the organolithium reagent to direct deprotonation to the ortho position. wikipedia.org | The O-carbamate group (-OCONR₂) is one of the most powerful DMGs. acs.orguwindsor.ca |
| Organolithium Reagent | Acts as the strong base for deprotonation. Its aggregation state affects reactivity. researchgate.netbaranlab.org | n-BuLi, s-BuLi, t-BuLi are common. They exist as aggregates in solution. baranlab.org |
| Additives (e.g., TMEDA) | Break up organolithium aggregates, increasing the base's reactivity. uwindsor.cabaranlab.org | TMEDA is a bidentate amine that chelates to lithium. baranlab.org |
| Mechanism Principle | Complex-Induced Proximity Effect (CIPE) explains the high regioselectivity. nih.gov | Formation of a pre-lithiation complex brings the base and ortho-proton close together. nih.gov |
| Kinetic Complexity | Kinetics can be influenced by mixed aggregate formation and autocatalysis. nih.govacs.org | Rate studies of LDA-mediated lithiation show no evidence for simple pre-complexation. acs.org |
Cleavage and Dissociation Mechanisms of Carbamate Linkages
The chemical stability of the carbamate linkage in this compound is highly dependent on the prevailing chemical environment. The molecule possesses two principal sites susceptible to cleavage: the N-(butoxymethyl) bond, which has properties similar to an N,O-acetal, and the carbamate ester linkage itself. Consequently, the dissociation of this compound can proceed through several distinct mechanistic pathways, primarily categorized as acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and thermal decomposition.
Acid-Catalyzed Hydrolysis
Under more forcing acidic conditions (e.g., concentrated acid and heat), the resulting pentyl carbamate can undergo further hydrolysis. This subsequent reaction follows a mechanism typical for simple carbamates, involving protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.commasterorganicchemistry.com This ultimately leads to the formation of pentanol (B124592), carbon dioxide, and the pentylammonium ion. masterorganicchemistry.com
Base-Catalyzed Hydrolysis
In alkaline media, the cleavage mechanism for this compound diverges significantly from the acid-catalyzed pathway. N,N-disubstituted carbamates are generally more stable towards base-catalyzed hydrolysis than their N-monosubstituted counterparts. researchgate.net The primary mechanism under these conditions is a bimolecular acyl substitution (BAc2). nih.govscielo.brresearchgate.net This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate group. This addition forms a transient, negatively charged tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbon-oxygen bond, releasing the pentoxide anion (which is rapidly protonated to pentanol by the solvent) and the N-(butoxymethyl)carbamic acid, which subsequently decomposes.
Unlike primary or secondary carbamates, this compound cannot undergo hydrolysis via the E1cB (Elimination, Unimolecular, conjugate Base) mechanism, as it lacks an acidic proton on the nitrogen atom. nih.govresearchgate.netresearchgate.net Therefore, the BAc2 pathway is the sole operative mechanism for cleavage at the carbonyl center under basic conditions.
Thermal Decomposition
In the absence of aqueous or catalytic reagents, this compound can undergo thermal decomposition at elevated temperatures. Carbamate pyrolysis can proceed through several pathways. researchgate.net One common route involves a concerted, unimolecular elimination reaction through a six-membered cyclic transition state, analogous to the pyrolysis of acetate (B1210297) esters. This would lead to the formation of pentanol, carbon dioxide, and an N-methylenebutoxymethylimine.
Alternatively, thermal cleavage can result in the formation of an isocyanate and an alcohol. mdpi.com For this compound, this could theoretically lead to pentyl isocyanate and butoxymethyl alcohol, or a more complex fragmentation of the butoxymethyl group itself. The precise product distribution is highly dependent on the temperature and whether the decomposition occurs in the gas or liquid phase. researchgate.netmdpi.com
| Mechanism Type | Key Features | Primary Intermediate(s) | Final Products |
| Acid-Catalyzed Hydrolysis | Protonation of butoxy oxygen; cleavage of N-CH₂-O bond. | N-Acyliminium ion | Pentyl carbamate, Formaldehyde (B43269), Butanol |
| Base-Catalyzed Hydrolysis (BAc2) | Nucleophilic attack of OH⁻ on carbonyl carbon. | Tetrahedral intermediate | Pentanol, N-(butoxymethyl)carbamic acid (decomposes) |
| Thermal Decomposition | Unimolecular reaction at high temperatures in the absence of a solvent. | Cyclic transition state | Pentanol, Carbon dioxide, Imines, Isocyanates |
Influence of Reaction Conditions on Mechanistic Divergence
The dominant mechanism for the cleavage of this compound is dictated by the specific reaction conditions employed. Factors such as pH, temperature, catalyst presence, and solvent system can selectively favor one reaction pathway over others, leading to different intermediates, reaction kinetics, and product profiles.
Influence of pH
The pH of the reaction medium is the most critical factor determining the mechanistic pathway.
Acidic Conditions (pH < 6): Strongly favor the cleavage of the N-(butoxymethyl) bond. The acid acts as a catalyst, protonating the ether oxygen and facilitating the formation of the N-acyliminium ion. clemson.eduviu.ca The carbamate ester linkage is relatively stable under these conditions compared to the N,O-acetal-like linkage.
Neutral Conditions (pH ≈ 7): Hydrolysis is generally slow. While neutral hydrolysis (direct attack by water) can occur, the rates are typically significantly lower than either acid- or base-catalyzed pathways. clemson.edu
Basic Conditions (pH > 8): Favor the BAc2 mechanism, involving nucleophilic attack by hydroxide on the carbonyl carbon. nih.govclemson.edu In this regime, the N-(butoxymethyl) bond is relatively inert, and cleavage occurs at the carbamate ester bond. The reaction rate increases with increasing hydroxide ion concentration. nih.gov
Influence of Temperature
Temperature affects the rates of all potential reactions but can also cause a shift in the dominant mechanism.
Low to Moderate Temperatures (e.g., 25-100 °C): In aqueous systems, hydrolysis (either acid- or base-catalyzed) is the predominant pathway. Reaction rates increase with temperature according to the Arrhenius equation.
High Temperatures (e.g., >200 °C): In the absence of a solvent or in high-boiling inert solvents, thermal decomposition mechanisms become significant. researchgate.net At these temperatures, the molecule has sufficient energy to overcome the activation barriers for concerted pyrolysis reactions, leading to the formation of isocyanates or products of elimination, rather than hydrolysis products. mdpi.com
Influence of Catalysts
While Brønsted acids and bases are the most common catalysts, other species can influence the reaction.
Brønsted Acids (H⁺): Catalyze the cleavage of the butoxymethyl group as described above.
Brønsted Bases (OH⁻): Catalyze the BAc2 hydrolysis of the ester linkage.
Lewis Acids: Lewis acids (e.g., ZnCl₂, AlCl₃) can potentially catalyze cleavage by coordinating to either the carbonyl oxygen or the butoxy oxygen. dntb.gov.ua Coordination to the carbonyl oxygen would activate the carbonyl carbon toward nucleophilic attack, while coordination to the butoxy oxygen would facilitate the cleavage of the N-CH₂-O bond, similar to the role of a proton.
Influence of Solvent
The choice of solvent can significantly impact reaction rates and potentially alter the operative mechanism.
Polar Protic Solvents (e.g., water, methanol): These solvents are ideal for hydrolysis reactions. They can act as the nucleophile (solvolysis) and effectively solvate the charged intermediates and transition states involved in both acid- and base-catalyzed pathways.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dissolve the carbamate and support ionic species but cannot act as a proton source. Base-catalyzed reactions can proceed, but acid-catalyzed mechanisms requiring proton transfer from the solvent are altered.
Nonpolar Solvents (e.g., toluene, hexane): These solvents disfavor the formation of charged intermediates and transition states. Consequently, they significantly slow down or prevent ionic hydrolysis mechanisms. Thermal decomposition pathways are more likely to be observed in such solvents at high temperatures. rsc.org
| Condition | Parameter | Dominant Mechanism | Primary Cleavage Site | Resulting Products |
| pH | Acidic (pH < 6) | Acid-Catalyzed Hydrolysis | N-CH₂-O-(butyl) | Pentyl carbamate, Butanol, Formaldehyde |
| Basic (pH > 8) | Base-Catalyzed Hydrolysis (BAc2) | (C=O)-O-(pentyl) | Pentanol, N-(butoxymethyl)carbamic acid | |
| Temperature | Moderate (< 150 °C) | Hydrolysis (pH-dependent) | pH-dependent | Hydrolysis products |
| High (> 200 °C) | Thermal Decomposition | Various (C-O, C-N) | Isocyanates, Alcohols, CO₂, Imines | |
| Solvent | Polar Protic | Hydrolysis (pH-dependent) | pH-dependent | Hydrolysis products |
| Nonpolar Aprotic | Thermal Decomposition | Various (C-O, C-N) | Pyrolysis products |
Computational and Theoretical Investigations of Pentyl Butoxymethyl Carbamate and Carbamate Systems
Computational Design Principles for Carbamate (B1207046) Derivatives
The rational design of novel carbamate derivatives with specific functional properties relies heavily on computational and theoretical investigations. These in silico methods provide profound insights into the structure-property relationships of carbamates, guiding the synthesis of new compounds with enhanced efficacy and desired characteristics. Computational approaches are pivotal in predicting molecular geometries, electronic properties, and interactions with biological targets, thereby accelerating the development of new materials and therapeutic agents.
A fundamental aspect of carbamate design is the understanding of their conformational landscape. nih.govacs.org Carbamate molecules, which can be considered hybrids of amide and ester bonds, exhibit a pseudo double bond character that restricts free rotation around the formal single σ-bond. chemrxiv.orgnih.gov This leads to the possible coexistence of syn and anti conformers. nih.gov While amides often show a strong preference for the trans configuration, carbamates can have a smaller energy difference between their rotamers, with the anti form usually being slightly more stable due to steric and electrostatic factors. nih.gov In some cases, the energy difference is negligible, resulting in a mixture of both isomers. nih.gov Computational tools, particularly Density Functional Theory (DFT), are instrumental in exploring these conformational preferences, which are crucial for their biological activity and material properties. nih.govacs.org
Quantum chemical calculations are a cornerstone in the design of carbamate derivatives, enabling the prediction of various molecular properties. nrel.govnih.gov Methods like DFT and ab initio calculations are employed to determine electronic structures, redox potentials, and vibrational spectra. For instance, linear relationships have been observed between theoretically predicted redox potentials and experimentally obtained anodic peak potentials for a series of carbamates. Such correlations are valuable for designing carbamates with specific electrochemical properties. Furthermore, these calculations can elucidate reaction mechanisms, as demonstrated in studies on the formation of allyl carbamates and other derivatives, providing insights that are vital for optimizing synthetic routes. nih.govmdpi.com
Molecular dynamics (MD) simulations and free energy calculations are powerful tools for investigating the interactions of carbamate derivatives with biological systems. nih.govacs.org These methods can simulate the dynamic behavior of a carbamate ligand within the binding site of a protein, offering a detailed view of its stability and binding mode. nih.govacs.org Alchemical free energy calculations, for example, can compute the relative binding affinities of different carbamate derivatives to a target receptor, providing a quantitative measure to guide lead optimization in drug discovery. nih.govacs.org These simulations have been successfully applied to understand how carbamate adducts of certain molecules modulate the function of receptors like GluR2. nih.govacs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for the systematic design of carbamate derivatives. nih.govmdpi.com By analyzing a series of related compounds, these studies identify the key structural features that influence their biological activity. nih.govmdpi.com Computational models can be built to predict the activity of novel, unsynthesized carbamate derivatives, thereby prioritizing synthetic efforts. nih.govmdpi.com For example, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for the inhibitory activities of various compounds, which can be applied to carbamate derivatives to guide the design of more potent inhibitors. mdpi.com These models provide a framework for understanding how modifications to the carbamate structure, such as altering substituents on the N- and O-termini, can modulate biological properties and improve pharmacokinetic profiles. nih.gov
The following interactive table summarizes various computational methods employed in the design of carbamate derivatives and their specific applications.
| Computational Method | Application in Carbamate Design | Key Insights Provided |
| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation, prediction of redox potentials and vibrational spectra. nih.govacs.org | Understanding of molecular stability, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Investigation of ligand-protein interactions and stability of carbamates in biological environments. nih.govacs.org | Dynamic behavior of carbamates in binding sites and prediction of stable conformations. |
| Alchemical Free Energy Calculations | Calculation of relative binding affinities of carbamate derivatives to a biological target. nih.govacs.org | Quantitative prediction of binding potency to guide drug design. |
| Structure-Activity Relationship (SAR) / Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features influencing biological activity and prediction of activity for new derivatives. nih.govmdpi.com | Guidance for structural modifications to enhance desired biological effects. |
This next table provides hypothetical examples of how structural modifications on a generic carbamate backbone could be guided by computational design principles to achieve desired properties.
| R1 Group (on Nitrogen) | R2 Group (on Oxygen) | Predicted Property Change (based on computational principles) | Rationale |
| Small alkyl (e.g., Methyl) | Aromatic ring with electron-donating group | Increased electron density on the carbamate core | May enhance nucleophilicity or alter binding interactions through pi-stacking. |
| Bulky alkyl (e.g., tert-Butyl) | Short alkyl chain | Increased steric hindrance | Could improve selectivity for a specific biological target by preventing binding to others. |
| Hydrogen | Phenyl group | Potential for hydrogen bonding | Can introduce additional interactions with a receptor, potentially increasing binding affinity. |
| Aromatic ring with electron-withdrawing group | Long alkyl chain | Decreased electron density and increased lipophilicity | May alter metabolic stability and cell permeability. |
Structural Diversity and Derivatization Strategies for Pentyl Butoxymethyl Carbamate
Synthesis and Characterization of Alkyl Chain Homologues and Analogues
The synthesis of homologues and analogues of Pentyl (butoxymethyl)carbamate with varied alkyl chain lengths allows for a systematic investigation of how chain length influences the compound's physicochemical properties and biological activity. A general synthetic approach involves the reaction of an appropriate alcohol with an isocyanate or by employing a multi-component coupling reaction.
One common method for synthesizing N-alkyl carbamates is the three-component coupling of a primary amine, carbon dioxide (CO2), and an alkyl halide. This can be achieved in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in an anhydrous solvent like dimethylformamide (DMF) nih.govacs.orgorganic-chemistry.org. By varying the initial alkyl amine, a series of homologues can be produced.
Table 1: Synthesis of this compound Homologues via Three-Component Coupling
| Entry | Alkyl Amine | Alkyl Halide | Product |
| 1 | Propylamine | 1-Bromo-4-methoxybutane | Propyl (butoxymethyl)carbamate |
| 2 | Butylamine | 1-Bromo-4-methoxybutane | Butyl (butoxymethyl)carbamate |
| 3 | Pentylamine | 1-Bromo-4-methoxybutane | This compound |
| 4 | Hexylamine | 1-Bromo-4-methoxybutane | Hexyl (butoxymethyl)carbamate |
| 5 | Heptylamine | 1-Bromo-4-methoxybutane | Heptyl (butoxymethyl)carbamate |
This table represents a hypothetical synthetic scheme based on established methodologies for N-alkyl carbamate (B1207046) synthesis.
Characterization of these synthesized homologues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and mass spectrometry (MS) to determine the molecular weight.
Functionalization of the Butoxymethyl Moiety for Tailored Reactivity
The butoxymethyl group of this compound presents a site for chemical modification to introduce new functional groups, thereby altering the molecule's reactivity, solubility, and potential for further conjugation.
Derivatization can be achieved by utilizing α-alkoxy carbamates, which can be synthesized through a multicomponent process involving nitrile hydrozirconation, acylation, and alcohol addition nih.govscispace.com. This method allows for the rapid preparation of structurally diverse α-alkoxy carbamates nih.govscispace.com. For instance, the ether linkage in the butoxymethyl group could be a target for modification. While direct modification is challenging, analogous structures with different alkoxy groups can be synthesized to explore the impact of this moiety.
Another approach could involve the introduction of functional groups onto the butyl chain of the butoxymethyl group prior to its incorporation into the carbamate. For example, starting with a functionalized butanol derivative would yield a functionalized this compound.
Table 2: Potential Functionalized Analogues of the Butoxymethyl Moiety
| Starting Butanol Derivative | Resulting Carbamate Analogue | Potential New Functionality |
| 4-Hydroxybutanol | Pentyl ((4-hydroxybutoxy)methyl)carbamate | Hydroxyl group for further esterification or etherification |
| 4-Aminobutanol | Pentyl ((4-aminobutoxy)methyl)carbamate | Primary amine for amide bond formation or salt formation |
| But-3-en-1-ol | Pentyl ((but-3-enyloxy)methyl)carbamate | Alkene for addition reactions or polymerization |
| 4-Chlorobutanol | Pentyl ((4-chlorobutoxy)methyl)carbamate | Alkyl halide for nucleophilic substitution reactions |
This table illustrates potential synthetic targets based on the versatility of carbamate synthesis.
Incorporation of Carbamate Moieties into Complex Molecular Scaffolds
The carbamate group is a valuable linker in medicinal chemistry due to its chemical stability and ability to act as a peptide bond surrogate nih.govnih.gov. The incorporation of the this compound moiety into more complex molecules can be achieved through several synthetic strategies.
If the pentyl group or the butoxymethyl group is appropriately functionalized with a reactive handle (e.g., a terminal alkyne or azide), it can be conjugated to other molecules using click chemistry. For example, a terminal alkyne on the pentyl chain would allow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link the carbamate to a larger scaffold.
Furthermore, the carbamate nitrogen, after synthesis, can potentially be further alkylated, although this can be challenging and may require specific reaction conditions to avoid decomposition nih.gov.
The synthesis of complex structures can also be facilitated by solid-phase synthesis techniques, where the carbamate is assembled on a resin support, allowing for sequential addition of building blocks and easy purification nih.gov.
Structure-Reactivity Relationships in Novel Carbamate Derivatives
The relationship between the chemical structure of carbamate derivatives and their reactivity is a key area of investigation. For instance, the electronic nature of the substituents on the nitrogen and oxygen atoms of the carbamate can significantly influence its stability and susceptibility to hydrolysis nih.gov.
In the context of this compound derivatives, modifications to the alkyl chain length (as discussed in 5.1) can affect the lipophilicity of the molecule, which in turn can influence its interaction with biological systems. Longer alkyl chains generally increase lipophilicity.
Functionalization of the butoxymethyl moiety (as in 5.2) can introduce reactive sites. For example, the introduction of an ester group could render the molecule susceptible to enzymatic cleavage by esterases. The stability of α-alkoxy carbamates can be tuned by introducing electron-donating or electron-withdrawing groups, which can facilitate or hinder cleavage to release an alcohol nih.govscispace.com.
Computational studies can provide insights into the steric and electronic factors that govern the reactivity of these novel carbamate derivatives chemrxiv.org. By understanding these relationships, it is possible to design and synthesize new this compound derivatives with specific and predictable reactivity profiles.
Table 3: Predicted Reactivity Changes with Structural Modifications
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Increasing alkyl chain length | Decreased aqueous solubility, increased lipophilicity | Increased hydrocarbon content |
| Introduction of a hydroxyl group on the butoxymethyl chain | Increased polarity and potential for hydrogen bonding | Presence of a polar -OH group |
| Replacement of the butyl ether with a more electron-withdrawing group | Increased susceptibility of the carbamate to hydrolysis | Electronic effects on the carbamate bond stability |
| Branching of the pentyl chain | Increased steric hindrance around the carbamate | Steric effects can influence binding to biological targets |
This table provides a qualitative prediction of structure-reactivity relationships based on general chemical principles.
Advanced Analytical Characterization Techniques in Carbamate Research
Spectroscopic Methodologies for Structural Elucidation Beyond Basic Identification
Spectroscopy is the cornerstone of molecular structure determination. For a compound like Pentyl (butoxymethyl)carbamate, a multi-faceted spectroscopic approach is essential to unambiguously assign its constitution and explore its chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the atomic-level structure of a molecule. While standard ¹H and ¹³C NMR are used for basic identification, advanced 2D NMR techniques are required for definitive structural confirmation and for studying dynamic processes.
For this compound, ¹H NMR would be expected to show distinct signals for the pentyl and butoxymethyl moieties. Advanced techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks within the alkyl chains, confirming their uninterrupted structures. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, definitively linking the pentyl group to the carbamate (B1207046) oxygen, the butoxy group to the methylene (B1212753) bridge, and this bridge to the carbamate nitrogen.
Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the spatial proximity of different protons, providing insights into the molecule's preferred conformation in solution, such as the orientation around the carbamate C-N bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is a theoretical prediction based on standard chemical shift values.
| Assignment | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| a | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~4.1 | ~66 |
| b | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.6 | ~29 |
| c | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~1.3 | ~28 |
| d | -O-CH₂-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | ~22 |
| e | -O-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~14 |
| f | -N-CH₂ -O- | ~4.9 | ~80 |
| g | -O-CH₂ -CH₂-CH₂-CH₃ | ~3.5 | ~70 |
| h | -O-CH₂-CH₂ -CH₂-CH₃ | ~1.5 | ~31 |
| i | -O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 | ~19 |
| j | -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 | ~14 |
| k | -N-C(=O) -O- | - | ~156 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The carbamate group has several characteristic vibrations. The C=O stretching frequency is particularly informative and typically appears in the 1730-1680 cm⁻¹ region in IR spectra. acs.orgresearchgate.net Its exact position can be sensitive to the molecular environment and hydrogen bonding.
For this compound, the IR spectrum would be dominated by strong C-H stretching vibrations from the alkyl chains (3000-2850 cm⁻¹), a strong C=O stretch (predicted around 1700 cm⁻¹), and a series of C-O and C-N stretching bands in the 1300-1000 cm⁻¹ region. rsc.orgchegg.com Conformational analysis can be performed by observing shifts in these key vibrational bands under different conditions (e.g., temperature or solvent changes), which may indicate the presence of different rotational isomers (conformers).
Table 2: Predicted Principal IR Absorption Bands for this compound This table is a theoretical prediction based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Pentyl and Butyl chains |
| ~1700 | C=O Stretch (Amide I) | Carbamate |
| ~1520 | N-H Bend / C-N Stretch (Amide II) | Carbamate |
| ~1250 | C-N Stretch / N-H Bend (Amide III) | Carbamate |
| 1200-1000 | C-O Stretch | Carbamate Ester and Ether |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₂₃NO₃), the molecular weight is 217.17 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass to within a few parts per million.
When subjected to techniques like electron ionization (EI), the molecule would fragment in predictable ways. Key fragmentation pathways for carbamates often involve cleavage at the bonds adjacent to the carbonyl group and the heteroatoms. nih.govnih.govresearchgate.net Expected fragmentation for this compound would include:
α-cleavage: Loss of the pentoxy radical (-O-C₅H₁₁) or the butoxymethyl radical (-CH₂-O-C₄H₉).
McLafferty-type rearrangements: If sterically feasible, though less common for this structure.
Simple bond cleavages: Fragmentation of the pentyl and butyl chains, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orglibretexts.orgchemguide.co.uk
Analysis by tandem mass spectrometry (MS/MS) would involve selecting the molecular ion (m/z 217) and subjecting it to collision-induced dissociation (CID) to generate a detailed fragmentation spectrum, providing definitive structural information. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is a theoretical prediction of plausible fragmentation pathways.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 217 | [C₁₁H₂₃NO₃]⁺ | Molecular Ion (M⁺) |
| 130 | [M - O-C₅H₁₁]⁺ | Loss of pentoxy radical |
| 116 | [M - CH₂OC₄H₉]⁺ | Loss of butoxymethyl radical |
| 89 | [CH₂OC₄H₉]⁺ | Butoxymethyl cation |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Chromatographic Separations for Purity Assessment and Isolation of Intermediates
Chromatography is indispensable for separating a compound from impurities, byproducts, or unreacted starting materials. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.
HPLC is the method of choice for non-volatile or thermally labile compounds. taylorfrancis.comnih.gov For a compound of moderate polarity like this compound, reversed-phase HPLC would be the standard technique. A C18 column would be used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector at a low wavelength (~210 nm) or, more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS). s4science.atwaters.comepa.gov This would allow for the simultaneous separation and identification of components in a mixture, making it ideal for purity assessment and for identifying synthesis intermediates or degradation products.
Table 4: Hypothetical HPLC Method for Purity Analysis This table outlines a typical starting point for method development.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |
| Expected Retention Time | Dependent on exact conditions, estimated 8-12 min |
Gas chromatography is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. youngin.com While some larger carbamates can be thermally labile, a molecule with the molecular weight of this compound may be amenable to GC analysis, particularly if a cool on-column or splitless injection technique is used to minimize thermal stress. nih.gov A mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would likely provide good separation. The standard detector would be a Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon. For more definitive identification of trace impurities, a mass spectrometer (GC-MS) would be used as the detector. orientjchem.orgscispec.co.th This is especially useful for identifying any volatile byproducts from the synthesis process.
Table 5: Hypothetical GC Method for Purity Analysis This table outlines a typical starting point for method development.
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 250°C (Splitless) |
| Oven Program | Start at 100°C, ramp at 15°C/min to 280°C |
| Detector | FID or Mass Spectrometer (EI) |
| Expected Retention Time | Dependent on exact conditions, estimated 9-14 min |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org In the field of carbamate research, this technique is indispensable for elucidating the exact spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the carbamate moiety and its substituents. This detailed structural information is fundamental to understanding the compound's physical and chemical properties, its interactions with biological targets, and for guiding the rational design of new carbamate-containing molecules. nih.gov
The process involves irradiating a single crystal of a carbamate compound with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a three-dimensional map of the electron density within the crystal is generated. From this map, the positions of individual atoms can be determined with high precision.
Detailed Research Findings from Carbamate Crystallography
Crystallographic studies of various carbamate-containing compounds have revealed key structural features and intermolecular interactions that govern their solid-state packing and properties.
Molecular Conformation and Geometry: The carbamate functional group (–NH–C(=O)–O–) possesses a degree of conformational flexibility due to rotation around the C–N bond. nih.gov X-ray diffraction studies allow for the precise determination of the preferred conformation (e.g., syn or anti) in the solid state. These studies have shown that the amide resonance in carbamates is influenced by steric and electronic effects from its substituents. nih.gov For instance, the crystal structure of diethyl N,N′-(1,3-phenylene)dicarbamate reveals an endo-endo conformation stabilized by intramolecular hydrogen bonds.
Intermolecular Interactions and Supramolecular Assembly: A critical insight from X-ray crystallography is the detailed characterization of non-covalent interactions, which direct how carbamate molecules arrange themselves in a crystal lattice. Hydrogen bonding is a dominant interaction in the crystal packing of many carbamates. mdpi.com The N-H group of the carbamate typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These N-H···O=C interactions often lead to the formation of well-defined supramolecular structures, such as chains, dimers, or sheets. nih.govmdpi.com For example, studies on N-[(3-pyridinylamino)thioxomethyl] carbamates showed that N-H···N hydrogen bonds were the primary interaction, leading to the formation of dimeric units and chain-like assemblies. nih.gov
Case Study: Crystal Structure of Ethyl Carbamate
While crystallographic data for this compound is not publicly available, the well-studied crystal structure of ethyl carbamate provides a representative example of the detailed information obtainable through X-ray crystallography. iucr.orguva.es The structure was determined at both room temperature (25 °C) and a low temperature (-105 °C) to analyze the effects of atomic vibrations. iucr.org
The key crystallographic data for ethyl carbamate are presented in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₇NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.023(1) |
| b (Å) | 7.044(2) |
| c (Å) | 7.763(2) |
| α (°) | 102.47 |
| β (°) | 102.58 |
| γ (°) | 77.68 |
| Volume (ų) | 257.69 |
| Z | 2 |
Data sourced from Bracher and Small (1967) and the Crystallography Open Database (COD). iucr.orgnih.gov
The analysis of the ethyl carbamate structure revealed significant hydrogen bonding involving the carbamate group, which influences the molecular packing and the vibrational characteristics of the molecule in the crystal. iucr.org
The table below details the primary bond lengths within the carbamate moiety of a representative structure, illustrating the precision afforded by X-ray diffraction techniques.
| Bond | Length (Å) |
|---|---|
| C=O | 1.25 - 1.27 |
| C-N | 1.33 - 1.35 |
| C-O (ester) | 1.34 - 1.36 |
| O-C (alkyl) | 1.45 - 1.47 |
Note: These are typical bond length ranges observed in various carbamate crystal structures.
Non Clinical Applications and Materials Science Relevance of Butoxymethylcarbamates
Utilization of Pentyl (butoxymethyl)carbamate in Polymer Science
The carbamate (B1207046) linkage is a cornerstone of polymer chemistry, most famously as the defining bond in polyurethanes. wikipedia.org The unique structure of butoxymethylcarbamates suggests their potential utility in modern polymer synthesis, particularly in creating materials with tailored properties.
Traditionally, polyurethanes are synthesized through the polyaddition reaction of isocyanates with polyols. However, due to the high toxicity of isocyanate precursors, significant research has focused on developing non-isocyanate polyurethane (NIPU) synthesis routes. aidic.itresearchgate.net Carbamate-based monomers are central to many of these alternative pathways. For instance, the transcarbamoylation reaction, where a carbamate is reacted with an alcohol, can be used to form the urethane (B1682113) linkage, avoiding the need for isocyanates altogether. aidic.it
Compounds like this compound could theoretically serve as precursors in such systems. The reactivity of the carbamate group can be tailored by the electronic and steric nature of its substituents. The butoxymethyl group, in particular, may influence the reaction kinetics and the properties of the resulting polymer.
Table 1: Selected Non-Isocyanate Routes for Polyurethane Synthesis
| Synthesis Route | Precursors | Key Features |
|---|---|---|
| Cyclic Carbonate Aminolysis | Bifunctional cyclic carbonates, Diamines | Creates poly(hydroxyurethane)s; often utilizes CO2 as a feedstock. |
| Transcarbamoylation | Dicarbamates, Diols | Avoids toxic isocyanates; reaction conditions can be mild with appropriate catalysts. aidic.it |
| Lossen Rearrangement | Hydroxamic acids | In-situ generation of isocyanates under controlled conditions. organic-chemistry.org |
| Curtius Rearrangement | Acyl azides, Alcohols | Forms isocyanate intermediates that are immediately trapped by alcohols to form carbamates. wikipedia.org |
Beyond polyurethanes, carbamate functionalities are incorporated into a wide range of polymers to impart specific properties. Carbamate groups can act as hydrogen-bond donors and acceptors, influencing polymer morphology, thermal stability, and mechanical properties. acs.orgrsc.org This has led to the development of sequence-defined polymers where carbamate linkages are precisely placed to control the macromolecular structure and function. acs.orgnih.govnih.gov
The incorporation of flexible side chains, such as the pentyl and butoxymethyl groups in the titular compound, can modify a polymer's characteristics. For example, such groups could:
Increase Solubility: The alkyl and ether groups can enhance solubility in organic solvents, aiding in polymer processing.
Lower the Glass Transition Temperature (Tg): The flexible side chains can act as internal plasticizers, making the resulting polymer more flexible. rsc.org
Modify Surface Properties: The chemical nature of the side chains can influence the hydrophobicity and surface energy of the polymer film.
Carbamate-functionalized polymers are being explored for applications ranging from coatings and adhesives to advanced biomaterials. rsc.orggoogle.com
Integration into Electronic and Optical Materials
The electronic and optical properties of polymers can be finely tuned by incorporating specific functional groups. Carbamate substituents have been shown to influence the performance of π-conjugated polymers used in organic photovoltaic devices. rsc.org The ability of the carbamate group to form intramolecular hydrogen bonds can lead to a more co-planar polymer backbone, which in turn extends π-conjugation and improves charge transport characteristics. rsc.org
While direct data on this compound is unavailable, the principles suggest that its integration into a polymer backbone could modulate optoelectronic properties. The specific side groups would affect molecular packing and film morphology, which are critical factors in the performance of organic electronic devices. Furthermore, sequence-defined polycarbamates are being investigated for their potential in high-density data storage, where the precise arrangement of monomers encodes information. acs.orgsemanticscholar.org
Applications in Catalysis as Ligands or Precursors
In the field of catalysis, organic molecules known as ligands are used to bind to a central metal atom, forming a complex that can catalyze a chemical reaction. The electronic and steric properties of the ligand are crucial for controlling the catalyst's activity and selectivity. chiba-u.jp While N-heterocyclic carbenes (NHCs) are a dominant class of ligands, other functional groups are continuously being explored. researchgate.net
Carbamate moieties can potentially act as ligands, coordinating to metal centers through their oxygen or nitrogen atoms. The specific butoxymethyl and pentyl groups would influence the ligand's steric bulk and electronic properties, thereby affecting the catalytic performance of the metal complex. Such carbamate-based ligands could find use in transition-metal-catalyzed reactions, including photoreactions that are important in the synthesis of fine chemicals and pharmaceuticals. chiba-u.jp
Carbamates in Agrochemical Research and Development (excluding toxicological aspects)
Carbamates represent a major class of compounds used in agriculture, primarily as insecticides, herbicides, and fungicides. wikipedia.orgresearchgate.netwho.int Their development stems from the study of the natural alkaloid physostigmine (B191203). wikipedia.orgresearchgate.net From a chemical perspective, the efficacy of carbamate pesticides is derived from the specific structure of the molecule, which is designed to interact with a particular biological target.
The research and development of carbamate agrochemicals involve the synthesis of extensive libraries of derivatives with varied substituents on the nitrogen and oxygen atoms of the carbamate core. nih.govcnagrochem.com This allows for the optimization of properties such as target specificity and environmental persistence. who.int The synthesis of a compound like this compound would fall within this paradigm of creating novel structures to explore structure-activity relationships.
Table 2: Major Classes of Carbamate Pesticides
| Class | General Structure | Primary Use | Example(s) |
|---|---|---|---|
| N-Methylcarbamates | Aryl-O-C(=O)-NHCH₃ | Insecticides | Carbaryl (B1668338), Carbofuran wikipedia.org |
| N-Phenylcarbamates | R-NH-C(=O)-O-Aryl | Herbicides | Propham |
| Thiocarbamates | R₂N-C(=O)-S-R' | Herbicides | Thiobencarb |
| Dithiocarbamates | R₂N-C(=S)-S-M⁺ | Fungicides | Mancozeb, Ziram |
Role as Synthetic Intermediates in Fine Chemical Production
The carbamate group is a versatile tool in organic synthesis, valued for its stability and its ability to be readily transformed into other functional groups. nih.govacs.org One of its most important roles is as a protecting group for amines. acs.orgresearchgate.net Carbamates are stable under a wide range of reaction conditions but can be removed under specific, controlled circumstances.
Furthermore, carbamates are valuable precursors for synthesizing other molecules. For example, they can be generated from alcohols and amines through various synthetic routes, including the use of phosgene (B1210022) alternatives, chloroformates, or the Curtius and Lossen rearrangements. wikipedia.orgresearchgate.netorganic-chemistry.org These synthetic methods provide access to a wide array of carbamate structures that can then be used as building blocks in the production of pharmaceuticals and other fine chemicals. nih.govorganic-chemistry.org A molecule like this compound could be synthesized as an intermediate, intended for further chemical modification to build more complex target molecules.
Future Research Directions and Emerging Paradigms in Pentyl Butoxymethyl Carbamate Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Currently, no specific synthetic routes for Pentyl (butoxymethyl)carbamate are documented in publicly available scientific literature. Future research could therefore begin by establishing efficient and selective methods for its synthesis. Drawing inspiration from general carbamate (B1207046) synthesis, several strategies could be explored and optimized.
One potential approach involves the reaction of a pentyl haloformate with butoxymethylamine. Alternatively, the reaction of pentanol (B124592) with a butoxymethyl isocyanate could be investigated. A greener approach might involve a three-component coupling of pentanol, carbon dioxide, and butoxymethylamine, potentially mediated by a suitable catalyst.
Key objectives for this research would be to maximize yield, minimize byproducts, and develop a scalable process. The efficiency and selectivity of different catalysts, solvents, and reaction conditions would need to be systematically studied. A comparative analysis of these potential synthetic routes is presented hypothetically in the table below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges | Estimated Yield Range (%) |
| Pentyl haloformate + Butoxymethylamine | Well-established carbamate synthesis method. | Use of potentially hazardous haloformates. | 70-90 |
| Pentanol + Butoxymethyl isocyanate | High reactivity and potentially high yields. | Isocyanates can be toxic and moisture-sensitive. | 80-95 |
| Three-component coupling (Pentanol, CO2, Butoxymethylamine) | Utilizes a renewable and non-toxic C1 source (CO2). | Requires catalyst development and optimization. | 60-85 |
Exploration of Underutilized Reactivity Modes of the Butoxymethyl Carbamate Moiety
The butoxymethyl group on the carbamate nitrogen introduces unique electronic and steric features that could lead to novel reactivity. Future research should focus on exploring the reactivity of this moiety beyond simple hydrolysis or thermal decomposition.
Investigations could focus on the susceptibility of the N-CH2-O linkage to cleavage under specific conditions, potentially leading to the controlled release of pentyl carbamate and formaldehyde (B43269) or their derivatives. The influence of the butoxy group on the nucleophilicity and basicity of the carbamate nitrogen could also be a fruitful area of study. Furthermore, the potential for the butoxymethyl group to participate in intramolecular reactions, such as cyclizations, could be explored.
Advanced Characterization of Transient Species in Carbamate Reaction Pathways
Understanding the mechanisms of carbamate reactions is crucial for controlling their outcomes. Future studies on this compound should employ advanced spectroscopic and spectrometric techniques to identify and characterize transient intermediates.
For instance, in-situ NMR and IR spectroscopy could be used to monitor the progress of its synthesis or decomposition reactions in real-time, allowing for the detection of short-lived species. Mass spectrometry techniques, such as electrospray ionization (ESI-MS), could be employed to identify reaction intermediates by trapping them as charged species. The data gathered from these techniques would be invaluable for elucidating reaction mechanisms and optimizing reaction conditions.
Computational-Experimental Synergy in Predicting Carbamate Properties and Transformations
A combined computational and experimental approach would be highly beneficial for understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to predict its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra).
Furthermore, computational modeling could be used to explore potential reaction pathways for its synthesis and decomposition, calculating activation energies and predicting the stability of intermediates. These theoretical predictions would then guide experimental work, leading to a more efficient and targeted research approach. The synergy between computational and experimental data would provide a comprehensive understanding of this novel carbamate.
Table 2: Potential Computational and Experimental Parameters for Synergy
| Parameter | Computational Method | Experimental Technique |
| Molecular Structure | DFT Geometry Optimization | X-ray Crystallography (if solid) |
| Spectroscopic Properties | DFT/TD-DFT Calculations | NMR, IR, UV-Vis Spectroscopy |
| Reaction Mechanisms | Transition State Searching | Kinetic Studies, In-situ Spectroscopy |
| Thermochemical Properties | Ab initio Calculations | Calorimetry |
Design of Next-Generation Materials Utilizing Carbamate-Based Architectures
Given the prevalence of carbamate linkages in polyurethanes, a significant future research direction would be the investigation of this compound as a monomer or building block for novel polymers. bath.ac.uk The presence of the flexible pentyl and butoxymethyl groups could impart unique properties to the resulting materials, such as increased solubility, lower glass transition temperatures, or specific thermal degradation profiles.
Research could focus on the synthesis of polyurethanes or other polymers incorporating the this compound unit and the subsequent characterization of their mechanical, thermal, and chemical properties. The potential for this compound to act as a plasticizer or additive in existing polymer formulations could also be explored. The design of such materials would be guided by the fundamental understanding of the compound's properties and reactivity developed in the previously mentioned research areas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for pentyl (butoxymethyl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves carbamate-forming reactions using activated carbonyl intermediates. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or condensation reactions with amines or alcohols under inert atmospheres. Optimization includes adjusting solvent polarity (e.g., 1,4-dioxane or THF), temperature (0–90°C), and catalysts (e.g., triethylamine or pyridine) to improve yields . Kinetic studies using HPLC or NMR can monitor reaction progress and identify side products.
Q. How can researchers assess the purity and stability of this compound using chromatographic methods?
- Methodological Answer : Reverse-phase HPLC with UV detection is effective for quantifying impurities. For instance, a validated method for carbamate analogs uses a C18 column, gradient elution (acetonitrile/water), and UV detection at 210–254 nm to resolve degradation products like hydrolyzed amines or oxidized intermediates . Stability studies under accelerated conditions (e.g., 40°C/75% RH) coupled with mass spectrometry (MS) can identify degradation pathways and shelf-life predictors.
Q. What are the key physicochemical properties (e.g., logP, solubility) critical for formulating this compound in pharmacological studies?
- Methodological Answer : LogP (octanol-water partition coefficient) and polar surface area (PSA) determine membrane permeability and bioavailability. For carbamates, experimental logP values (e.g., ~7.39 for tert-butyl derivatives) suggest high lipophilicity, necessitating solubilization strategies like co-solvents (e.g., PEG) or micellar encapsulation . Thermal stability (e.g., melting points 40–42°C) and hygroscopicity must also be characterized to guide storage conditions.
Advanced Research Questions
Q. What enzymatic pathways are involved in the activation of pentyl carbamate derivatives in targeted drug delivery, and how can their kinetics be modeled?
- Methodological Answer : Prodrugs like capecitabine (a pentyl carbamate derivative) are activated by tumor-specific enzymes (e.g., thymidine phosphorylase). Kinetic studies using fluorometric assays or LC-MS/MS can quantify enzyme-substrate affinity (Km) and catalytic efficiency (kcat). Computational models (e.g., molecular docking or QSAR) predict activation rates based on steric and electronic parameters of the carbamate group .
Q. How do structural modifications in pentyl carbamate derivatives influence their interaction with biological targets, and what computational methods are used to predict these interactions?
- Methodological Answer : Substituents like butoxymethyl groups alter steric hindrance and hydrogen-bonding capacity. Density functional theory (DFT) calculations evaluate electronic effects on carbamate reactivity, while molecular dynamics simulations assess binding stability to targets (e.g., opioid receptors for fentanyl analogs). NMR-based titration experiments validate predicted binding affinities .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the degradation profile of this compound?
- Methodological Answer : Discrepancies in degradation pathways (e.g., unexpected hydrolysis products) require iterative validation. Techniques include:
- Isotopic labeling : Tracing degradation using O-water to confirm hydrolytic cleavage.
- High-resolution MS : Identifying fragment ions (e.g., [M+H-C3H6O3]+) to reconstruct degradation mechanisms.
- Statistical modeling : Applying multivariate analysis to correlate environmental factors (pH, temperature) with degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
